Setdb1-ttd-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Setdb1-ttd-IN-1 is a potent, selective, and endogenous binder competitive ligand of the SET domain bifurcated protein 1 tandem tudor domain (SETDB1-TTD). It binds to the TTD with a dissociation constant (Kd) of 88 nM and increases SETDB1 methyltransferase activity . This compound is primarily used for research into the biological functions and disease associations of SETDB1-TTD .
准备方法
The synthetic routes and reaction conditions for Setdb1-ttd-IN-1 involve several steps. The compound is typically synthesized through a series of organic reactions, including the formation of key intermediates and their subsequent coupling . The industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes .
化学反应分析
Setdb1-ttd-IN-1 undergoes various chemical reactions, including binding to the SET domain bifurcated protein 1 tandem tudor domain. Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) for solubility and stabilization . The major products formed from these reactions are typically the methylated forms of histone proteins, which play a crucial role in gene expression regulation .
科学研究应用
Setdb1-ttd-IN-1 has a wide range of scientific research applications. It is used extensively in the study of epigenetics, particularly in understanding the role of histone methylation in gene expression . In biology, it is used to investigate the regulation of cell cycle progression, immune cell function, and the formation of promyelocytic leukemia nuclear bodies . In medicine, this compound is used to explore its potential therapeutic applications in cancer, schizophrenia, Huntington’s disease, congenital heart defects, and inflammatory bowel disease . The compound is also used in industry for the development of new drugs and therapeutic agents .
作用机制
Setdb1-ttd-IN-1 exerts its effects by binding to the SET domain bifurcated protein 1 tandem tudor domain, thereby increasing the methyltransferase activity of SETDB1 . This leads to the methylation of histone proteins, which in turn affects gene expression by promoting chromatin compaction and transcriptional repression . The molecular targets and pathways involved include histone H3 lysine 9 (H3K9) residues and various signaling pathways related to cell cycle regulation and immune response .
相似化合物的比较
Setdb1-ttd-IN-1 is unique in its high selectivity and potency as a binder competitive ligand of the SET domain bifurcated protein 1 tandem tudor domain . Similar compounds include other inhibitors of histone methyltransferases, such as EZH1, EZH2, and DOT1L . this compound stands out due to its specific binding affinity and its ability to increase SETDB1 methyltransferase activity .
属性
分子式 |
C28H31N5O2 |
---|---|
分子量 |
469.6 g/mol |
IUPAC 名称 |
2-[[(3R,5R)-1-methyl-5-(4-phenylmethoxyphenyl)piperidin-3-yl]amino]-3-prop-2-enyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H31N5O2/c1-3-15-33-27(34)26-25(13-14-29-26)31-28(33)30-23-16-22(17-32(2)18-23)21-9-11-24(12-10-21)35-19-20-7-5-4-6-8-20/h3-14,22-23,29H,1,15-19H2,2H3,(H,30,31)/t22-,23+/m0/s1 |
InChI 键 |
NBDJDKAXIGWAIM-XZOQPEGZSA-N |
手性 SMILES |
CN1C[C@H](C[C@H](C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
规范 SMILES |
CN1CC(CC(C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。